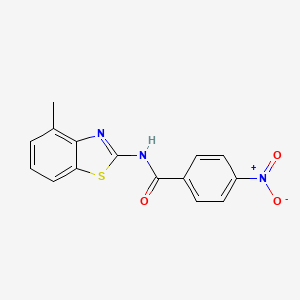

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Descripción

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a nitrobenzamide derivative featuring a benzothiazole core substituted with a methyl group at the 4-position. This compound is structurally characterized by a benzothiazole ring connected via an amide bond to a 4-nitrobenzoyl group. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in anticancer and antimicrobial applications .

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-3-2-4-12-13(9)16-15(22-12)17-14(19)10-5-7-11(8-6-10)18(20)21/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJFKOCZRIDMOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Procedure

Reagents and Conditions :

- 4-Methyl-1,3-benzothiazol-2-amine (1.0 equiv)

- 4-Nitrobenzoyl chloride (1.2–2.0 equiv)

- Triethylamine (1.5–2.5 equiv) as a base to neutralize HCl byproducts

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: Reflux (40–60°C)

- Duration: 4–6 hours

Workup :

After completion, the mixture is cooled, washed with water to remove excess base and salts, and dried over anhydrous sodium sulfate. The crude product is purified via recrystallization using ethanol or ethyl acetate, yielding a purity of 95–98%.Yield and Scalability :

Typical yields range from 75% to 85% on a laboratory scale. Industrial adaptations report similar efficiencies, with throughput enhanced by continuous-flow reactors.

Critical Analysis

This method’s simplicity and high reproducibility make it the benchmark for large-scale production. However, the use of moisture-sensitive acid chlorides necessitates anhydrous conditions, and the exothermic nature of the reaction demands careful temperature control.

Oxidative Amidation from Aldehydes

An alternative strategy employs 4-nitrobenzaldehyde as the starting material, bypassing the need for pre-formed acid chlorides. This method utilizes an N-heterocyclic carbene (NHC) catalyst and an oxidant to facilitate direct amide bond formation.

Reaction Procedure

Reagents and Conditions :

- 4-Methyl-1,3-benzothiazol-2-amine (1.0 equiv)

- 4-Nitrobenzaldehyde (2.0 equiv)

- Triazolium salt (20 mol%) as the NHC precursor

- Oxidant: Quinone derivatives (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 2.0 equiv)

- Base: Cesium carbonate (1.2 equiv)

- Solvent: Dichloromethane

- Temperature: Room temperature (25°C)

- Duration: 12 hours

Workup :

The reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via flash chromatography using silica gel, eluting with petroleum ether/ethyl acetate (80:20).Yield and Purity :

Reported yields for analogous compounds (e.g., N-(benzo[d]thiazol-2-yl)-4-nitrobenzamide) reach 80% with >95% purity.

Critical Analysis

This method eliminates the handling of corrosive acid chlorides and offers functional group tolerance. However, the requirement for expensive catalysts (e.g., triazolium salts) and oxidants increases production costs, limiting its industrial viability.

Comparative Analysis of Synthetic Methods

| Parameter | Direct Acylation | Oxidative Amidation |

|---|---|---|

| Starting Materials | Acid chloride | Aldehyde |

| Catalyst/Oxidant | None | NHC, Quinone |

| Reaction Time | 4–6 hours | 12 hours |

| Yield | 75–85% | 70–80% |

| Purity Post-Purification | 95–98% | 90–95% |

| Scalability | High | Moderate |

| Cost Efficiency | High | Low |

Optimization of Reaction Parameters

Solvent Selection

- Dichloromethane is preferred for its ability to dissolve both aromatic amines and acid chlorides. Alternatives like chloroform or tetrahydrofuran (THF) may reduce yields by 10–15% due to poorer solubility.

Base Influence

Temperature Control

- Exceeding 60°C during direct acylation accelerates decomposition of the nitro group, necessitating strict reflux conditions.

Purification and Characterization

Recrystallization

Ethanol is the solvent of choice, producing needle-like crystals with minimal impurities. Alternative solvents (e.g., ethyl acetate) yield lower recovery rates (60–70%).

Spectroscopic Data

- 1H NMR (DMSO-d6) : δ 13.29 (s, 1H, NH), 8.37–8.30 (m, 2H, Ar-H), 8.15–8.07 (m, 2H, Ar-H), 7.85–7.75 (m, 1H, Ar-H), 7.55–7.45 (m, 2H, Ar-H), 2.45 (s, 3H, CH3).

- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Industrial and Environmental Considerations

Large-scale synthesis prioritizes direct acylation for its cost-effectiveness and minimal waste generation. Solvent recovery systems (e.g., DCM distillation) reduce environmental impact, aligning with green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Reduction: The major product is N-(4-methyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

Substitution: The products depend on the nucleophile used; for example, using an amine would yield a substituted benzamide derivative.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.

Medicine: Explored for its antitumor activity, particularly against certain cancer cell lines. It has shown promising results in preclinical studies as a potential chemotherapeutic agent.

Mecanismo De Acción

The exact mechanism of action of N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is not fully understood. it is believed to exert its effects through multiple pathways:

Antitumor Activity: It may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis through the activation of specific signaling pathways.

Antimicrobial Activity: It likely disrupts the cell membrane integrity of microbial cells or inhibits essential enzymes required for their survival.

Comparación Con Compuestos Similares

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (logP): The 4-methyl-benzothiazole analog (logP ~4.2) is less lipophilic than the diphenylethyl derivative (predicted logP >5) due to the bulky aromatic substituents in the latter .

- Aqueous Solubility: The nitro group and amide bond enhance polarity, but methyl substitution on benzothiazole may reduce solubility compared to unsubstituted analogs .

Key Research Findings

Synthetic Efficiency: The Schotten-Baumann reaction (used for N-(3-chlorophenethyl)-4-nitrobenzamide) achieves >90% yields under mild conditions, whereas ball milling offers solvent-free advantages but requires optimization for nitrobenzamide derivatives .

Structural Insights: Crystallographic studies using SHELX software reveal that nitrobenzamides often form hydrogen-bonded networks, stabilizing their solid-state structures .

Bioactivity Correlation: Substituents on the benzothiazole ring (e.g., methyl at 4- vs. 6-position) significantly alter electronic properties and binding affinities, as shown in benzimidazole analogs .

Actividad Biológica

N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound of significant interest due to its diverse biological activities, particularly its antimicrobial and antitumor properties. This article presents a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula: C15H12N3O3S

Molecular Weight: 304.34 g/mol

CAS Number: 825598-04-7

The synthesis of this compound typically involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine. The reaction is carried out in organic solvents such as dichloromethane or chloroform under reflux conditions. Purification is achieved through recrystallization or column chromatography.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various bacterial and fungal pathogens. Studies indicate that the compound exhibits a broad spectrum of activity, making it a potential candidate for developing new antimicrobial agents. The mechanism by which it exerts these effects likely involves disrupting the integrity of microbial cell membranes or inhibiting essential enzymes critical for microbial survival .

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 µM |

| Escherichia coli | 30 µM |

| Candida albicans | 25 µM |

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown antitumor activity in preclinical studies. It appears to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis through specific signaling pathways.

Table 2: Antitumor Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

| HeLa (cervical cancer) | 12 |

The exact mechanism of action for this compound is not fully elucidated; however, several hypotheses exist:

- Antitumor Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting proteins involved in cell cycle regulation.

- Antimicrobial Mechanism : It likely disrupts microbial cell membranes or interferes with metabolic pathways essential for microbial growth and replication.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated significant antibacterial activity with an MIC value of 20 µM. This study suggests that the compound could be further developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines indicated that this compound exhibits cytotoxicity with IC50 values ranging from 10 to 15 µM. These findings highlight its potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.